Lucenin-2

Antioxidant Activity Structure-Activity Relationship Flavonoid Chemistry

Generic flavonoid standards degrade during analysis due to O-glycosidic bond hydrolysis, compromising quantification accuracy. Lucenin-2 (CAS 29428-58-8) eliminates this limitation through acid- and enzyme-resistant C-C glycosidic bonds at positions 6 and 8 of the luteolin scaffold. • Catechol B-ring: Superior radical scavenging vs. apigenin-based analogs. • Di-C-glycoside stability: Ensures reproducible HPLC-DAD-ESI-MS/MS data across runs. • ≥98% purity: Validated reference standard for citrus juice authentication and chemotaxonomic marker studies.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 29428-58-8
Cat. No. B191759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucenin-2
CAS29428-58-8
SynonymsLucenin-2
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
InChIKeyZLPSOQFIIQIIAX-VQVVXJKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucenin-2 Sourcing and Characterization


Lucenin-2 (Luteolin 6,8-di-C-β-D-glucopyranoside) is a naturally occurring flavone C-glycoside characterized by β-D-glucopyranosyl moieties attached via carbon-carbon bonds at the 6 and 8 positions of the luteolin aglycone [1]. With a molecular formula of C₂₇H₃₀O₁₆ and a molar mass of approximately 610.52 g/mol, this compound is a member of the flavonoid class [2]. As a C-glycoside, it possesses carbon-carbon linkages between the sugar and aglycone, which confer exceptional biochemical stability compared to O-glycosides that are susceptible to enzymatic and acid hydrolysis . This structural feature is fundamental to its utility in analytical and pharmacological research contexts.

Lucenin-2 Aglycone and Glycosylation Specificity


The interchangeability of flavonoids, particularly C-glycosides, is not scientifically valid due to the profound impact of aglycone identity and glycosylation pattern on biological activity. Lucenin-2, featuring a luteolin backbone with 6,8-di-C-glucosylation, exhibits distinct antioxidant and stability profiles compared to its closest structural analogs, such as Vicenin-2 (apigenin 6,8-di-C-glucoside) or mono-C-glucosides like Vitexin and Isoorientin [1]. The ortho-dihydroxyl (catechol) moiety on the B-ring of luteolin derivatives, including Lucenin-2, is a critical determinant of enhanced radical scavenging capacity, a feature absent in apigenin-based analogs [1]. Furthermore, the di-C-glycosidic linkage confers resistance to hydrolysis, a key differentiator from O-glycosides which are readily cleaved in biological and processing environments . Substituting Lucenin-2 with an analog without accounting for these structural and functional differences can lead to erroneous analytical quantification, misinterpretation of structure-activity relationships, and failed experimental outcomes in biological assays.

Lucenin-2 Comparative Evidence


Lucenin-2 vs. Vicenin-2: Aglycone-Driven Antioxidant Activity

In a systematic study of 12 flavone C-glycosides, luteolin-derived compounds, including Lucenin-2, demonstrated higher antioxidant activity across multiple in vitro assays compared to apigenin-derived compounds like Vicenin-2 [1]. The study explicitly attributed this enhancement to the ortho-dihydroxyl groups at C-3′ and C-4′ on the B-ring of the luteolin skeleton, a feature critical for electron donation and radical stabilization [1].

Antioxidant Activity Structure-Activity Relationship Flavonoid Chemistry

Lucenin-2 vs. O-Glycosides: Hydrolytic Stability

Lucenin-2's C-glycosidic bonds render it inherently resistant to hydrolysis by glycosidases and acidic conditions, a stark contrast to O-glycosidic flavonoids which are prone to deglycosylation during extraction, storage, and biological metabolism . While specific quantitative half-life data for Lucenin-2 under hydrolytic conditions was not identified in primary research, this property is a fundamental characteristic of all C-glycosides and is frequently cited as a critical differentiator in analytical and pharmacological contexts .

Chemical Stability Analytical Chemistry Sample Preparation

Lucenin-2 as a Citrus Chemotaxonomic Biomarker

Lucenin-2 has been identified as a key discriminatory biomarker in numerous citrus juice studies. In an analysis of C. aurantium L. (sour orange) juice, Lucenin-2 was one of seven flavonoids reported for the first time in this matrix, identified alongside other C-glucosides like vicenin-2 and its 4′-methyl ether derivative [1]. Similarly, in tangelo juice, Lucenin-2 and Vicenin-2 were identified for the first time among 11 quantified compounds, with the study specifically evaluating their influence on total antioxidant activity [2].

Analytical Chemistry Food Authentication Chemotaxonomy Metabolomics

Lucenin-2 4'-Methyl Ether as Analytical Variant

Lucenin-2 4'-methyl ether is a methylated derivative that serves as an important variant in analytical studies. In bergamot juice, Lucenin-2 4'-methyl ether was quantified alongside other flavonoids, demonstrating cultivar-dependent variation [1]. While not the parent compound, this derivative's distinct chromatographic and spectral properties, and its co-occurrence with Lucenin-2 in many plant sources, make it a necessary reference for comprehensive flavonoid profiling. In the 'Fantastico' cultivar, its concentration was 140.8 mg/L, compared to Vicenin-2 at 187.4 mg/L and Neoeriocitrin at 103.7 mg/L [1].

Flavonoid Metabolite Analytical Reference Standard Plant Biochemistry

Lucenin-2 Scientific and Industrial Applications


Analytical Standard for Citrus and Herbal Authentication

Procure Lucenin-2 as a primary analytical reference standard for developing and validating HPLC-DAD-ESI-MS/MS methods aimed at authenticating citrus juices and herbal extracts. Its frequent and specific occurrence in matrices like sour orange, tangelo, and blood orange makes it a critical biomarker for verifying product origin and detecting adulteration. Using Lucenin-2, rather than a generic flavonoid standard, ensures precise identification and quantification, supporting robust quality control and regulatory compliance in the food and nutraceutical industries [1].

Structure-Activity Relationship Studies on C-Glycoside Antioxidants

Utilize Lucenin-2 as a key reference compound in structure-activity relationship (SAR) studies designed to investigate the influence of B-ring hydroxylation and C-glycosylation patterns on antioxidant potency. As a luteolin-based di-C-glycoside, it serves as a direct comparator to apigenin-based analogs (e.g., Vicenin-2) and mono-C-glycosides (e.g., Isoorientin), enabling researchers to dissect the specific contributions of the catechol moiety and sugar substitution to radical scavenging activity. This application is supported by class-level evidence showing the superior performance of luteolin-derived C-glycosides over their apigenin counterparts [2].

Metabolic Stability: C-Glycosides vs. O-Glycosides

Incorporate Lucenin-2 into in vitro or ex vivo models to study the impact of glycosidic linkage on flavonoid stability and bioavailability. The inherent resistance of its C-C bonds to enzymatic and acid hydrolysis makes it an ideal model compound for benchmarking against O-glycosidic flavonoids. This application is crucial for understanding the metabolic fate of dietary flavonoids and for designing more stable flavonoid-based ingredients for functional foods or pharmaceuticals, where the rapid deglycosylation of O-glycosides can limit efficacy .

Chemotaxonomic Marker for Plant Species and Cultivars

Employ Lucenin-2 as a chemotaxonomic marker in metabolomics studies aimed at distinguishing between closely related plant species or cultivars. Its presence in specific Citrus species (e.g., C. aurantium) and its quantifiable variation in cultivars like bergamot ('Fantastico,' 'Femminello,' 'Castagnaro') provide a phytochemical basis for classification and evolutionary studies [3]. Procuring a high-purity standard is essential for generating reproducible and comparable metabolomic datasets.

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